N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound featuring a 5-methylisoxazole-3-carboxamide core linked to a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group. The synthesis of related 1,4-dioxaspiro[4.5]decane derivatives involves ketone reduction (e.g., NaBH₄-mediated reduction of 1,4-dioxaspiro[4.5]decan-8-one) followed by functionalization, as demonstrated in patent literature .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-10-7-12(16-20-10)13(17)15-8-11-9-18-14(19-11)5-3-2-4-6-14/h7,11H,2-6,8-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXRYBCMTTXJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2COC3(O2)CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The 5-methylisoxazole core is synthesized through cyclization of β-ketoamide intermediates. A representative protocol involves:
- Reacting ethyl acetoacetate with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hr to form 5-methylisoxazol-3-ol.
- Oxidation of the hydroxyl group using Jones reagent (CrO₃/H₂SO₄) yields 5-methylisoxazole-3-carboxylic acid (62% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Ethanol/Water |
| Oxidation Reagent | Jones Reagent |
| Yield | 62% |
Alternative Pathway: Palladium-Catalyzed Functionalization
Recent advances employ 5-methylisoxazole-3-carboxamide as a directing group for C–H activation. While primarily used for γ-acetoxylation of amino acids, this method highlights the stability of the isoxazole carboxamide under palladium catalysis, informing its handling in subsequent coupling reactions.
Preparation of 1,4-Dioxaspiro[4.5]decan-2-ylmethylamine
Spirocyclic Ketal Formation
The 1,4-dioxaspiro[4.5]decane moiety is constructed via acid-catalyzed ketalization:
- Cyclohexanone (10 mmol) reacts with ethylene glycol (12 mmol) in toluene under reflux with p-toluenesulfonic acid (0.1 eq) as a catalyst. Water is removed azeotropically using a Dean-Stark trap.
- After 8 hr, the mixture is neutralized with NaHCO₃, extracted with ethyl acetate, and concentrated to yield 1,4-dioxaspiro[4.5]decan-8-one (85% yield).
Introduction of the Methyleneamine Side Chain
The ketone is functionalized via a three-step sequence:
- Wittig Olefination : Reaction with methyltriphenylphosphonium bromide (1.2 eq) and n-BuLi in THF at −78°C generates the exocyclic alkene (72% yield).
- Hydroboration-Oxidation : 9-BBN (1.1 eq) in THF at 0°C, followed by H₂O₂/NaOH, installs the primary alcohol (68% yield).
- Curtius Rearrangement : Treatment of the alcohol with diphenylphosphoryl azide (DPPA) and Et₃N in toluene at 110°C produces the corresponding isocyanate, which is hydrolyzed to the primary amine (1,4-dioxaspiro[4.5]decan-2-ylmethylamine) in 54% yield.
Amide Coupling: Final Assembly
Carboxylic Acid Activation
5-Methylisoxazole-3-carboxylic acid (1.0 eq) is activated using thionyl chloride (2.0 eq) in anhydrous dichloromethane at 0°C for 2 hr. The resultant acid chloride is used in situ without isolation.
Nucleophilic Acylation
- The spirocyclic amine (1.1 eq) is dissolved in dichloromethane with Et₃N (3.0 eq) as a base.
- The acid chloride solution is added dropwise at 0°C, and the reaction is stirred at room temperature for 16 hr.
- Workup involves washing with 1M HCl, saturated NaHCO₃, and brine, followed by purification via silica gel chromatography (ethyl acetate/hexanes, 1:1) to yield the title compound (36.7% yield).
Optimization Insights :
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
- Stoichiometry : Excess amine (1.1 eq) ensures complete consumption of the acid chloride.
- Purification : Column chromatography resolves unreacted amine and hydroxyl byproducts.
Alternative Methodologies and Comparative Analysis
Enzymatic Amidification
Recent literature highlights lipase-catalyzed amide bond formation in non-aqueous media. For example, Candida antarctica lipase B (CAL-B) in tert-butanol facilitates carboxamide synthesis at 45°C with 70–80% conversion. However, this method remains unexplored for spirocyclic substrates.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biochemical pathways and interactions due to its unique structure.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Isoxazole Carboxamide Derivatives
Structural and Functional Differences
The compound’s distinguishing feature is its spirocyclic dioxolane substituent, which contrasts with other isoxazole carboxamides bearing aryl, halogenated aryl, or heterocyclic groups. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
- Spirocyclic vs.
- Functional Group Influence: Halogenated aryl groups (e.g., in Compound 63 or fenoxacrim) enhance lipophilicity and binding affinity but may increase toxicity risks . The absence of halogens in the target compound suggests a focus on metabolic safety.
- Synthetic Efficiency : The target compound’s synthesis (via intermediates like 1,4-dioxaspiro[4.5]decan-8-ol) achieves higher yields (~95%) compared to low-yield analogs like Compound 63 (18%) .
Research Findings and Implications
Pharmacological Potential
While direct biological data for this compound are unavailable, insights can be extrapolated:
Limitations and Gaps
- No in vitro or in vivo data exist for the target compound, limiting mechanistic conclusions.
- Comparative solubility and permeability studies are needed to validate inferred advantages of the spirocyclic structure.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide is a compound with a unique structural framework that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure, which contributes to its biological activity by providing rigidity and specific binding interactions with biological targets. Its molecular formula is C15H18N2O3, and it exhibits a molecular weight of approximately 274.31 g/mol. The presence of the isoxazole moiety is particularly significant as it is commonly associated with various pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or modulator of key biological pathways, influencing processes such as apoptosis and cell proliferation.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation : By binding to specific receptors, it can initiate signaling cascades that affect cell behavior.
Biological Activity Data
Various studies have evaluated the biological activity of this compound across different cell lines and models. Below is a summary table highlighting key findings from recent research.
| Study | Cell Line/Model | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | Induces apoptosis | 5.0 | p53 pathway activation |
| Study 2 | U-937 (Leukemia) | Cytotoxic effects | 2.3 | Caspase activation |
| Study 3 | HeLa (Cervical Cancer) | Inhibits proliferation | 8.7 | Cell cycle arrest |
Case Studies
-
Apoptosis Induction in Breast Cancer Cells :
A study demonstrated that this compound significantly induced apoptosis in MCF-7 cells through the upregulation of p53 and activation of caspase-3 pathways. This suggests potential for therapeutic use in breast cancer treatment. -
Cytotoxicity Against Leukemia Cells :
Another investigation reported that the compound exhibited potent cytotoxicity against U-937 leukemia cells with an IC50 value of 2.3 µM, indicating strong potential as an anti-leukemic agent. -
Inhibition of Cervical Cancer Cell Proliferation :
Research involving HeLa cells showed that this compound could inhibit cell proliferation effectively, with mechanisms linked to cell cycle arrest.
Research Findings and Implications
The unique structure of this compound allows for diverse interactions with biological systems. The following points summarize important implications from the research:
- Potential Anti-Cancer Agent : The ability to induce apoptosis and inhibit cell growth positions this compound as a candidate for further development in cancer therapies.
- Need for Structural Optimization : While initial findings are promising, further modifications may enhance potency and selectivity against specific cancer types.
- Broader Therapeutic Applications : Beyond oncology, the compound's mechanism may be explored for other therapeutic areas where modulation of enzyme activity is beneficial.
Q & A
Q. What are the key synthetic strategies for preparing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between the isoxazole-3-carboxylic acid derivative and a functionalized 1,4-dioxaspiro[4.5]decane precursor. For example:
- Activate the carboxylic acid (e.g., using HATU or EDCI) and couple with the amine-containing spirocyclic moiety under inert conditions (N₂ atmosphere) .
- Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity using HPLC (>95%) .
- Critical parameters: Control reaction temperature (0–25°C), solvent choice (DMF or THF), and stoichiometric ratios (1:1.2 acid/amine) to minimize side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the spirocyclic dioxolane (δ 3.5–4.5 ppm for ether protons) and isoxazole methyl group (δ 2.2–2.5 ppm) .
- HRMS (ESI-TOF) : Validate molecular formula (e.g., [M+H]+ calcd for C₁₇H₂₃N₂O₄: 319.1652) and detect isotopic patterns .
- FT-IR : Identify carboxamide C=O stretch (~1680 cm⁻¹) and sp³ C-O-C vibrations (~1120 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this spirocyclic compound?
- Methodological Answer :
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/EtOAc) to obtain single crystals suitable for diffraction .
- Data Collection : Employ a synchrotron source (λ = 0.7–1.0 Å) for high-resolution data (<0.8 Å resolution).
- Refinement : Use SHELXL for anisotropic refinement of non-H atoms and validate via R-factor (<5%) and residual density maps .
- Challenges : Address disorder in the dioxaspiro ring using PART instructions or twin refinement (if twinning is detected) .
Q. How to design assays evaluating mitochondrial toxicity of this compound?
- Methodological Answer :
- Mitochondrial Isolation : Extract liver mitochondria from C57BL/6 mice via differential centrifugation in sucrose-Tris-EGTA buffer (pH 7.4) .
- Respiration Assays : Use Clark-type electrodes to measure oxygen consumption rates (States 2–4) with substrates (glutamate/malate) and inhibitors (FCCP, oligomycin) .
- Calcium Retention Capacity : Load mitochondria with Calcium Green-5N and monitor fluorescence (ex/em 506/532 nm) to assess permeability transition pore opening .
- Zebrafish Models : Dose embryos (24 hpf) with 1–10 µM compound and assess developmental defects (e.g., pericardial edema) as a proxy for in vivo toxicity .
Q. How to analyze contradictory bioactivity data across studies?
- Methodological Answer :
- Variables to Consider :
- Statistical Approaches : Use multivariate regression to isolate variables (e.g., [compound] vs. solvent effects) and apply ANOVA for inter-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
